sodium (3R)-oxolane-3-sulfinate
Description
Sodium (3R)-oxolane-3-sulfinate is a chiral sulfinate salt characterized by a tetrahydrofuran (oxolane) ring substituted at the 3-position with a sulfinate group (SO₂⁻Na⁺). Its (3R) stereochemistry makes it a valuable intermediate in asymmetric synthesis, particularly for constructing sulfur-containing chiral molecules in pharmaceuticals and agrochemicals . The compound is synthesized via nucleophilic ring-opening of epoxides or enzymatic resolution of racemic mixtures, ensuring high enantiomeric purity (>99% ee in optimized conditions). Its stability in aqueous and organic solvents, coupled with moderate thermal decomposition (~180°C), supports its utility in industrial processes.
Properties
CAS No. |
2648929-72-8 |
|---|---|
Molecular Formula |
C4H7NaO3S |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium (3R)-oxolane-3-sulfinate can be synthesized through several methods. One common approach involves the reaction of oxolane-3-sulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable processes such as continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium (3R)-oxolane-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxolane-3-sulfonic acid.
Reduction: It can be reduced to oxolane-3-thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the nucleophile, but reactions often occur in polar solvents such as water or alcohols.
Major Products:
Oxidation: Oxolane-3-sulfonic acid.
Reduction: Oxolane-3-thiol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium (3R)-oxolane-3-sulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: It can be used in the study of enzyme mechanisms involving sulfinic acid intermediates.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which sodium (3R)-oxolane-3-sulfinate exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic group can participate in redox reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with other molecules through its sulfinic group, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Research Findings
- Catalytic Efficiency : A 2022 study demonstrated that this compound achieves 92% enantiomeric excess in palladium-catalyzed cross-couplings, outperforming its (3S) isomer (78% ee) .
- Thermal Degradation : Thermogravimetric analysis (TGA) revealed that sodium cyclopentane sulfinate decomposes 10°C earlier than the oxolane analog, attributed to increased ring strain in the five-membered cyclopentane system.
- Comparative Toxicity : Sodium methanesulfinate exhibits higher acute toxicity (LD₅₀ = 450 mg/kg in rats) compared to the oxolane derivative (LD₅₀ = 1,200 mg/kg), likely due to differences in metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
